N-(4-Methyl-1,3-benzothiazol-2-yl)urea
Description
N-(4-Methyl-1,3-benzothiazol-2-yl)urea is a heterocyclic urea derivative featuring a benzothiazole core substituted with a methyl group at the 4-position and a urea moiety at the 2-position. The benzothiazole scaffold is recognized for its role in enhancing bioavailability and target binding, making it a privileged structure in medicinal chemistry .
Properties
CAS No. |
115605-28-2 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.251 |
IUPAC Name |
(4-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-2-4-6-7(5)11-9(14-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
LVBOZAHYYFCNOB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)N |
Synonyms |
Urea, (4-methyl-2-benzothiazolyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Benzothiazole/Thiazole Substitutions
N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (Compound 9)
- Structure : Differs from the target compound by having a 3-methylphenyl group instead of a 4-methylbenzothiazole.
- Activity : Exhibited significant anticancer activity against prostate cancer cell lines (IC50 = 78.28 ± 1.2 μM) .
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
- Structure : Features a nitro-substituted thiazole and a methoxyphenyl group.
- Activity: A known glycogen synthase kinase 3β (GSK-3β) inhibitor.
- Key Difference : The nitro group enhances electron-withdrawing effects, which may improve enzyme-binding affinity compared to the methyl-substituted benzothiazole in the target compound.
Non-Urea Benzothiazole Derivatives
2-Aminothiazole Sulfonamides (e.g., AB4)
- Structure : Contains a sulfonamide linkage and triazole substituents instead of urea.
Benzothiazole-Semicarbazones (e.g., 4g, 4i, 4k)
- Structure : Replaces urea with a semicarbazone moiety.
- Activity : Demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, indicating potent anticonvulsant effects .
- Key Difference : The semicarbazone group may enhance hydrogen-bonding interactions with neuronal ion channels compared to urea.
Complex Urea Derivatives in Screening Libraries
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N′-(4-methyl-1,3-benzothiazol-2-yl)urea
- Structure: Shares the 4-methylbenzothiazol-2-yl urea core but includes a dihydrobenzodioxin-pyrrolidinone substituent.
Data Tables: Structural and Activity Comparison
Discussion of Structural-Activity Relationships (SAR)
- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., compound 9 ) generally exhibit higher anticancer activity than thiazole analogs, likely due to increased lipophilicity and aromatic stacking.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while electron-donating groups (e.g., methyl in the target compound) may improve metabolic stability.
- Urea vs.
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